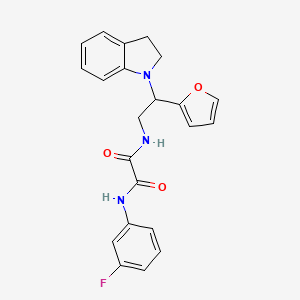

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a complex N2 substituent combining furan-2-yl and indolin-1-yl moieties. This compound’s structural uniqueness lies in the fusion of aromatic, heterocyclic, and fluorinated groups, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c23-16-6-3-7-17(13-16)25-22(28)21(27)24-14-19(20-9-4-12-29-20)26-11-10-15-5-1-2-8-18(15)26/h1-9,12-13,19H,10-11,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRQIRQPNBNGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the furan and indoline groups: These groups can be introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exhibits potential biological activities, including:

Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis. Research indicates that compounds with similar structures can interact with specific signaling pathways involved in cancer progression.

Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Effects: Some studies have suggested that derivatives of oxalamides possess antimicrobial properties, which could make this compound a candidate for further exploration in infectious disease treatments.

Case Studies

Several case studies highlight the applications and efficacy of similar compounds:

- Anticancer Study: A study published in 2023 investigated a structurally related compound's effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent. Apoptosis was confirmed through flow cytometry analysis.

- Anti-inflammatory Research: Another study explored the anti-inflammatory effects of oxalamides in murine models of arthritis. The results showed a marked decrease in swelling and pain associated with inflammation after administration of the compound, with histological analysis revealing reduced infiltration of inflammatory cells.

| Compound Name | Biological Activity | Study Reference |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | [Study Reference 1] |

| Similar Compound A | Anticancer | [Study Reference 2] |

| Similar Compound B | Anti-inflammatory | [Study Reference 3] |

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Flavoring Agents: S336 and S5456

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,4-Dimethoxybenzyl (N1), pyridin-2-yl ethyl (N2). Key Features: High potency as an umami agonist, with regulatory approval (FEMA 4233) for flavor enhancement in foods. Exhibits a NOEL of 100 mg/kg bw/day and a safety margin >33 million . Comparison: Unlike the target compound, S336 lacks fluorine and heterocyclic indolin groups, relying on methoxy and pyridine substituents for receptor activation. Its metabolic pathway involves cytochrome P450 (CYP) enzymes, with minimal inhibition of CYP3A4 (<50% at 10 µM) .

- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,3-Dimethoxybenzyl (N1), pyridin-2-yl ethyl (N2). Key Features: Structurally similar to S336 but with altered methoxy positioning. Shows moderate CYP3A4 inhibition (51% at 10 µM) .

Antimicrobial Agents: GMC Series

- GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide): Substituents: 3-Chloro-4-fluorophenyl (N1), isoindolin-1,3-dione (N2). Key Features: Demonstrated antimicrobial activity, with halogenation (Cl, F) enhancing electronegativity and membrane penetration . Fluorine at the 3-position (vs. 4-position in GMC-2) may influence binding affinity.

Therapeutic Candidates: BNM-III-170

- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): Substituents: 4-Chloro-3-fluorophenyl (N1), complex indenyl-guanidine (N2). Key Features: Designed as a CD4-mimetic for HIV therapy, with guanidine enhancing viral entry inhibition . Comparison: The target compound’s furan-indolin group lacks the charged guanidine moiety, suggesting divergent mechanisms (e.g., enzyme inhibition vs. receptor antagonism).

Functional and Toxicological Comparisons

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Findings:

Fluorine Positioning : 3-Fluorophenyl in the target compound vs. 4-fluoro in GMC-2 may alter electronic effects and target engagement.

Heterocyclic Moieties : Furan and indolin groups in the target compound contrast with pyridine (S336) or isoindolin-dione (GMC-2), suggesting unique solubility and binding profiles.

Safety Margins : Flavoring agents like S336 exhibit high safety margins (>33 million) due to rapid metabolism . The target compound’s indolin group may similarly promote detoxification pathways.

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

- Oxalamide Backbone : This core structure is pivotal for its biological activity.

- Fluorinated Phenyl Group : The presence of the fluorine atom enhances the compound's reactivity and may influence its interaction with biological targets.

- Furan and Indoline Moieties : These aromatic rings contribute to the compound's unique chemical properties and potential interactions with various enzymes and receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, either inhibiting or activating their activity, which could lead to alterations in metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing signaling pathways that are crucial for cellular functions.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

- Anticancer Properties : Research suggests that the compound may inhibit the proliferation of cancer cell lines, although specific pathways remain to be elucidated.

- Antimicrobial Activity : Some studies have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

A few case studies have explored the pharmacological properties of similar compounds within the oxalamide class. For instance:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(4-methylphenyl)oxalamide | Moderate anticancer activity | Inhibition of cell cycle progression |

| N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Significant enzyme inhibition | Competitive inhibition at active sites |

These findings suggest that modifications in the chemical structure can lead to variations in biological activity, highlighting the importance of structural optimization in drug development.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxalamide Backbone : This can be achieved using oxalyl chloride with an appropriate amine.

- Introduction of Fluorinated Phenyl Group : A nucleophilic substitution reaction is employed to introduce the fluorinated moiety.

- Coupling Reactions for Furan and Indoline : Palladium-catalyzed cross-coupling reactions are commonly used for attaching these groups.

Q & A

Q. What synthetic strategies are effective for synthesizing N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, given its structural complexity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Intermediate Preparation : Synthesize the 3-fluorophenylamine and furan-indolinyl ethylamine precursors.

- Oxalamide Formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with 1-hydroxybenzotriazole (HOBt) to link the intermediates via oxalyl chloride derivatives.

- Optimization : One-pot synthesis methods improve efficiency, while temperature control (0–25°C) and anhydrous solvents (DMF, THF) enhance yield (70–85%) and purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650 cm) and amine (N–H, ~3300 cm) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 423.15 for CHFNO).

- X-ray Crystallography : Resolves 3D conformation and steric effects from the indolinyl and furan moieties .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer:

- Enzymatic Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential.

- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (IC determination).

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or kinase targets, leveraging the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) findings be resolved for derivatives of this compound?

Methodological Answer:

- Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs (e.g., furan ring orientation).

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to explain potency variations.

- Systematic Substituent Variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to isolate electronic effects .

Q. What computational approaches predict biological targets and binding modes for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets like tyrosine kinases or inflammatory enzymes.

- Quantitative SAR (QSAR) : Train models on analogs’ bioactivity data to predict IC values for new derivatives.

- Binding Free Energy Calculations : Apply MM/GBSA to refine docking poses and assess thermodynamic stability .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed during lead optimization?

Methodological Answer:

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to the oxalamide group to enhance solubility.

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation studies.

- LogP Optimization : Reduce hydrophobicity by substituting the indolinyl group with polar heterocycles (e.g., pyridyl) .

Q. How should researchers interpret unexpected metabolic degradation products observed in vitro?

Methodological Answer:

- LC-MS/MS Profiling : Identify metabolites via fragmentation patterns (e.g., hydroxylation at the furan ring).

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to map Phase I/II metabolism.

- CYP450 Inhibition Studies : Test interactions with CYP3A4/2D6 to assess drug-drug interaction risks .

Q. What experimental approaches determine the impact of stereochemistry on bioactivity?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using columns with cellulose- or amylase-based stationary phases.

- Enantiomer-Specific Assays : Compare IC values of isolated (R)- and (S)-forms in enzymatic/cellular models.

- X-ray Analysis : Resolve absolute configuration and correlate with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.